1-(3,5-dichloropyridin-2-yl)-1H-pyrazol-4-amine
Description
Historical Context of Pyrazole-Pyridine Hybrid Compounds
The development of pyrazole-pyridine hybrid compounds has its roots in the broader history of heterocyclic medicinal chemistry, which began gaining prominence in the mid-20th century. Pyrazole derivatives have been recognized for their therapeutic potential since the 1950s, with early applications in anti-inflammatory and analgesic medicine. The natural occurrence of 1-pyrazolyl-alanine in watermelon seeds in 1959 marked one of the first discoveries of naturally occurring pyrazole compounds, highlighting the biological relevance of this heterocyclic system.
The strategic combination of pyrazole and pyridine moieties in hybrid molecules emerged as researchers recognized the complementary properties of these heterocyclic systems. Pyrazole rings are known for their metabolic stability and ability to form diverse intermolecular interactions, while pyridine rings contribute to molecular recognition and can participate in coordination chemistry. The hybridization approach gained significant momentum in the 21st century as pharmaceutical companies sought to develop more selective and potent therapeutic agents.
Several notable pyrazole-pyridine hybrid drugs have achieved clinical success, demonstrating the viability of this molecular design strategy. Crizotinib, a pyrazole-pyridine hybrid, has been approved for cancer treatment and serves as a potent dual inhibitor of mesenchymal-epithelial transition factor and anaplastic lymphoma kinase. The success of crizotinib validated the concept of pyrazole-pyridine hybrids as privileged scaffolds in drug discovery, leading to increased research interest in related compounds.
The evolution of pyrazole-pyridine hybrid development has been driven by advances in structure-based drug design and computational chemistry. Researchers have utilized crystallographic studies to understand the binding modes of these compounds with their biological targets, enabling the rational design of more effective derivatives. The cocrystal structure analysis of early compounds like PHA-665752 bound to c-MET kinase domain revealed novel ATP site environments that guided the development of improved pyrazole-pyridine hybrids.
More recent developments have focused on incorporating specific substitution patterns to enhance selectivity and reduce off-target effects. The recognition that pyrazole derivatives constitute a privileged scaffold in drug discovery has further accelerated research in this area. Current pharmaceutical pipelines contain numerous pyrazole-containing compounds at various stages of development, reflecting the continued importance of this chemical class.
Significance of Halogen Substitution in Heterocyclic Systems
Halogen substitution in heterocyclic systems has emerged as a critical strategy for modulating molecular properties and enhancing biological activity. The incorporation of chlorine atoms, as seen in this compound, represents a deliberate design choice that can significantly impact the compound's pharmacological profile. Halogenated heterocycles have become increasingly important in medicinal chemistry due to their unique electronic properties and ability to participate in specific intermolecular interactions.
The phenomenon of halogen bonding has revolutionized the understanding of how halogenated compounds interact with biological targets. Unlike the traditional view of halogens as electron-rich sites, research has revealed that halogen atoms, particularly the heavier ones like chlorine, bromine, and iodine, can exhibit electrophilic behavior through the formation of sigma-holes. These regions of depleted electron density can form attractive interactions with electron-rich sites such as carbonyl oxygens in protein backbones, leading to enhanced binding affinity and selectivity.
Studies on halogen bonding in medicinal chemistry have demonstrated that the strength of these interactions follows the trend: iodine greater than bromine greater than chlorine. This hierarchy has important implications for drug design, as compounds with heavier halogens often exhibit increased potency. For example, research on cathepsin L inhibitors showed that substitution of hydrogen with chlorine resulted in approximately one order of magnitude increase in affinity, while further substitution with iodine provided another order of magnitude improvement.
The directional nature of halogen bonds contributes to their significance in drug-target interactions. Halogen bonds are more directional than hydrogen bonds, with the nucleophile entering the halogen atom's sigma-hole in a highly specific geometric arrangement. This directional specificity can lead to enhanced selectivity for particular protein targets, reducing off-target effects and improving therapeutic indices.
| Halogen | Electronegativity | Sigma-hole Strength | Typical Bond Length (Å) | Directionality |
|---|---|---|---|---|
| Fluorine | 4.0 | Very weak/absent | N/A | Low |
| Chlorine | 3.0 | Moderate | 3.0-3.4 | Moderate |
| Bromine | 2.8 | Strong | 2.9-3.3 | High |
| Iodine | 2.5 | Very strong | 3.1-3.6 | Very high |
The table above illustrates the relationship between halogen properties and their bonding characteristics, demonstrating why chlorine substitution in compounds like this compound can provide meaningful biological activity while maintaining reasonable synthetic accessibility.
Halogen substitution also influences the metabolic stability and pharmacokinetic properties of heterocyclic compounds. The introduction of chlorine atoms can protect vulnerable positions from metabolic oxidation, potentially extending the half-life of therapeutic agents. Additionally, halogen substitution can modulate lipophilicity, affecting tissue distribution and cellular uptake of compounds.
The strategic placement of halogens in heterocyclic systems requires careful consideration of electronic effects. In pyridine rings, chlorine substituents at different positions can significantly alter the electron density distribution and reactivity of the heterocycle. The 3,5-dichlorination pattern in this compound creates a specific electronic environment that may enhance the compound's ability to interact with biological targets through both halogen bonding and traditional non-covalent interactions.
Recent advances in computational chemistry have enabled more precise prediction of halogen bonding interactions in drug-target complexes. Molecular dynamics simulations and quantum chemical calculations can now accurately model the energetics and geometries of halogen bonds, facilitating the rational design of halogenated heterocyclic compounds. This computational support has accelerated the development of halogen-containing drugs and improved understanding of structure-activity relationships in halogenated pharmaceutical agents.
The significance of halogen substitution extends beyond individual molecular interactions to encompass broader pharmacological considerations. Halogenated compounds often exhibit improved selectivity profiles compared to their non-halogenated counterparts, as the unique binding modes facilitated by halogen bonding can distinguish between closely related protein targets. This selectivity enhancement is particularly valuable in kinase inhibitor development, where the challenge lies in achieving specificity among the large family of kinase enzymes.
Properties
IUPAC Name |
1-(3,5-dichloropyridin-2-yl)pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4/c9-5-1-7(10)8(12-2-5)14-4-6(11)3-13-14/h1-4H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTWIADVPOGCGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N2C=C(C=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247532-79-1 | |
| Record name | 1-(3,5-dichloropyridin-2-yl)-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Preparation of N-Substituted Pyrazoles
A recent method reported for preparing N-substituted pyrazoles involves the reaction of primary amines with 1,3-dicarbonyl compounds in the presence of O-(4-nitrobenzoyl)hydroxylamine and DMF solvent at elevated temperatures (~85 °C) for 1.5 hours. This method yields pyrazoles substituted at the N1 position with various alkyl or aryl groups. Although this method was demonstrated with aliphatic amines, it provides a conceptual framework applicable to aromatic amines such as 3,5-dichloropyridin-2-yl amine.
| Reagents | Conditions | Yield (%) | Product Type |
|---|---|---|---|
| Primary amine, 1,3-diketone, O-(4-nitrobenzoyl)hydroxylamine | DMF, 85 °C, 1.5 h | 36-38 | N-substituted pyrazole derivatives |
This procedure could be adapted to use 3,5-dichloropyridin-2-amine as the amine component to afford the target compound.
Palladium-Catalyzed Cross-Coupling for Pyridine Functionalization
The preparation of substituted pyridines bearing amino groups often involves palladium-catalyzed amination reactions. For example, the conversion of 2-chloro-4-iodo-6-(trifluoromethyl)pyridine to tert-butyl carbamate-protected amino pyridine derivatives has been achieved using Pd2(dba)3, Xantphos ligand, and cesium carbonate in 1,4-dioxane at 100 °C, followed by deprotection with trifluoroacetic acid (TFA) to yield the free amino pyridine. This approach can be adapted for 3,5-dichloropyridin-2-yl derivatives to install the amino group necessary for the pyrazole coupling.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amination of halopyridine | Pd2(dba)3, Xantphos, Cs2CO3, tert-butyl carbamate, 1,4-dioxane, 100 °C | ~69 | Formation of Boc-protected amino pyridine |
| Deprotection | TFA/DCM, 40 °C, 18 h | 82 | Free amino pyridine obtained |
Synthesis via Chalcone and Pyrazoline Intermediates
Though focused on benzothiazole-pyrazoline derivatives, a related synthetic route involves the formation of chalcone intermediates from halogenated pyridyl ketones and aldehydes under basic conditions (NaOH in ethanol), followed by cyclization with hydrazine or thiosemicarbazide to form pyrazoline or pyrazole rings. This method illustrates the use of pyridine ketones as starting materials, which could be modified to 3,5-dichloropyridin-2-yl ketones for subsequent pyrazole formation.
Summary Table of Preparation Methods
Research Findings and Yields
The direct preparation of N-substituted pyrazoles via amine and diketone condensation yields isolated products in the range of 36–38% under optimized conditions.
Palladium-catalyzed amination of halopyridines to Boc-protected amino pyridines proceeds with yields around 69%, with subsequent deprotection yielding the free amine at 82%.
The chalcone-based synthesis of pyrazoline intermediates typically requires refluxing for 5–10 hours with moderate to good yields depending on substrate nature.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dichloropyridin-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole and pyridine derivatives, which can be further utilized in different applications .
Scientific Research Applications
1-(3,5-dichloropyridin-2-yl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3,5-dichloropyridin-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting key enzymes or receptors, leading to desired therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
1-(p-Tolyl)-3-tert-butyl-1H-pyrazol-5-amine :
This analog (e.g., compound 40a ) shows potent TNF-α inhibitory activity. Replacing the p-tolyl group with isoxazol-3-amine (compound 40l ) or isoxazol-5-amine (compound 40m ) reduces potency by ~50% , highlighting the importance of the electron-donating methyl group on the aryl ring.1-[(2-Chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine :
This compound (Category B1) replaces the dichloropyridyl group with a chlorobenzyl substituent. The absence of the pyridine ring reduces hydrogen-bonding capacity , likely diminishing binding affinity compared to the target compound.
Heterocyclic Modifications
3,5-Dimethyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine :
With a molecular formula C₁₃H₁₇N₃ (MW: 215.30 g/mol), this analog (Category C2) substitutes the dichloropyridyl group with a methylphenylmethyl chain. The increased hydrophobicity may improve membrane permeability but reduce solubility in aqueous media.- 4-Chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine (CAS: 1006348-72-6): This compound features a bis-pyrazole scaffold.
Impact of Halogenation
- Chlorine Substitution :
The 3,5-dichloro groups on the pyridine ring in the target compound enhance electron-withdrawing effects , stabilizing negative charges in enzymatic active sites. Analogs with single chlorine substitutions (e.g., 40c ) show reduced activity, emphasizing the role of dual halogenation in optimizing electronic interactions. - Bromine vs. Chlorine :
Replacing chlorine with bromine (e.g., 40d ) increases molecular weight and polarizability but may introduce steric clashes, reducing binding efficiency.
Physicochemical and Pharmacokinetic Properties
Biological Activity
1-(3,5-Dichloropyridin-2-yl)-1H-pyrazol-4-amine, also referred to as BNTH-XZB53279, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C₈H₈Cl₂N₄, with a molecular weight of 229.06 g/mol. The compound features a dichloropyridine moiety attached to a pyrazole ring, which is critical for its biological activity.
Research indicates that this compound exhibits significant inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition is crucial for regulating the cell cycle and promoting apoptosis in cancer cells.
Key Findings:
- CDK Inhibition : The compound has been shown to inhibit CDK2 with a value of approximately 0.005 µM, indicating high potency compared to other CDKs .
- Antiproliferative Activity : It displays sub-micromolar antiproliferative activity against various cancer cell lines, with GI50 values ranging from 0.127 to 0.560 µM .
- Mechanistic Studies : In ovarian cancer cells, the compound reduces phosphorylation of retinoblastoma protein at Thr821, leading to cell cycle arrest at the S and G2/M phases and inducing apoptosis .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound can guide further drug development efforts. Substitutions on the pyrazole and pyridine rings significantly affect biological activity.
Notable SAR Insights:
- Substituent Effects : Modifications to the pyrazole ring influence both kinase inhibition and antiproliferative efficacy. For instance, methylation at specific positions has been shown to reduce activity significantly .
- Comparative Analysis : Table 1 summarizes the inhibitory activities of various derivatives compared to the parent compound:
| Compound | (µM) | GI50 (µM) |
|---|---|---|
| Parent | 0.005 | 0.158 |
| Derivative A | 0.090 | 7.350 |
| Derivative B | 0.252 | 3.000 |
Case Studies
Several studies have explored the biological activity of related compounds and their implications in cancer therapy:
- Ovarian Cancer Study : A study demonstrated that derivatives similar to this compound significantly inhibited cell proliferation in A2780 ovarian cancer cells through CDK2 inhibition .
- Broad-Spectrum Anticancer Activity : Another research highlighted the compound's ability to act against a panel of 13 different cancer cell lines, showcasing its versatile anticancer potential .
Q & A
Basic: What are the common synthetic routes for 1-(3,5-dichloropyridin-2-yl)-1H-pyrazol-4-amine?
Methodological Answer:
Synthesis typically involves multi-step heterocyclic condensation. A general approach includes:
Pyrazole Ring Formation : Reacting hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds under acidic conditions .
Chloropyridine Coupling : Introducing the 3,5-dichloropyridin-2-yl moiety via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
Amine Functionalization : Protecting/deprotecting strategies (e.g., Boc groups) may be used to preserve the primary amine during synthesis .
Key Validation : Monitor intermediates via TLC and characterize final products using -/-NMR and HRMS .
Basic: Which spectroscopic and analytical methods confirm its structural identity?
Methodological Answer:
- NMR Spectroscopy : -NMR identifies pyrazole proton environments (δ 7.5–8.5 ppm) and pyridine ring splitting patterns. -NMR confirms chlorine-induced deshielding (C-Cl carbons at δ 140–160 ppm) .
- Mass Spectrometry : HRMS provides exact mass verification (e.g., [M+H]+ ion matching theoretical molecular weight) .
- Elemental Analysis : Confirm C/H/N/Cl stoichiometry .
Advanced: How can researchers address low crystallinity during X-ray diffraction analysis?
Methodological Answer:
- Crystallization Optimization : Use solvent vapor diffusion with dichloromethane/hexane mixtures to grow single crystals.
- Data Collection : Employ synchrotron radiation for weak diffractors.
- Refinement : Use SHELXL for high-resolution data (adjust parameters like R-factors and displacement restraints) .
- Handling Twinning : Apply SHELXD/SHELXE for structure solution in cases of pseudo-merohedral twinning .
Advanced: What strategies enhance its bioactivity in agrochemical applications?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Compare with analogs like tetrachlorantraniliprole (), where halogenation at pyridine/pyrazole positions enhances insecticidal activity .
- Bioisosteric Replacement : Replace chlorine with CF or other electron-withdrawing groups to improve target binding.
- Formulation Studies : Test co-crystallization with surfactants to enhance solubility and bioavailability .
Advanced: How does electronic structure influence reactivity in cross-coupling reactions?
Methodological Answer:
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electron density on pyridine/pyrazole rings. Chlorine atoms reduce electron density at C-2 and C-6, favoring SNAr at these positions .
- Experimental Validation : Use Hammett plots to correlate substituent effects with reaction rates in Suzuki-Miyaura couplings .
Basic: What safety protocols are critical during handling?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/skin contact.
- Emergency Measures : If exposed, rinse with water (15 min for eyes/skin) and seek medical evaluation. Refer to SDS guidelines for pyrazole amines (e.g., P305+P351+P338 for eye exposure) .
Advanced: How is this compound applied in proteomics or medicinal chemistry?
Methodological Answer:
- Proteomics : Use as a scaffold for affinity probes. For example, conjugate with biotin via the amine group to isolate target proteins .
- Medicinal Chemistry : Screen against kinase targets (e.g., p38 MAPK) using ATP-binding site assays. Optimize solubility via salt formation (e.g., hydrochloride) .
Advanced: How does it compare to halogenated pyridine-pyrazole analogs in bioactivity?
Methodological Answer:
- Comparative SAR : Replace 3,5-dichloropyridine with bromine or trifluoromethyl variants. Bioassays (e.g., insecticidal LC) show chlorine’s superior electronegativity enhances target binding .
- Thermodynamic Studies : Measure binding affinity via ITC (isothermal titration calorimetry) with receptor proteins .
Basic: What purification techniques are effective post-synthesis?
Methodological Answer:
- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation.
- Recrystallization : Dissolve in hot ethanol and cool to −20°C for high-purity crystals .
Advanced: How to design mechanistic studies for its interaction with biological targets?
Methodological Answer:
- Crystallography : Co-crystallize with target proteins (e.g., ryanodine receptors) to resolve binding modes .
- Kinetic Assays : Use stopped-flow spectroscopy to measure association/dissociation rates.
- Mutagenesis : Introduce point mutations in target proteins to identify critical binding residues .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
